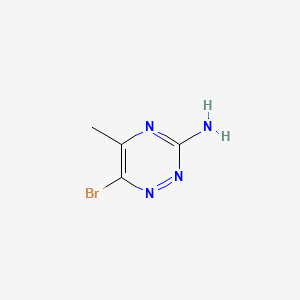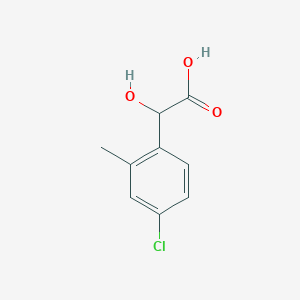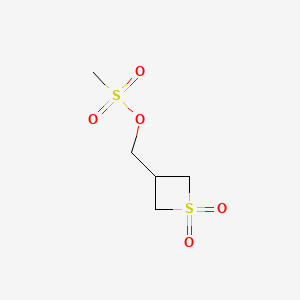
n-(3-Fluorophenethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Fluorophenethyl)propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to a phenethyl group, which is further connected to a propan-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines, including n-(3-Fluorophenethyl)propan-1-amine, involves the alkylation of ammonia with an appropriate alkyl halide.
Reduction of Nitriles: Another method involves the reduction of nitriles using hydrogen in the presence of a metal catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-(3-Fluorophenethyl)propan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other groups may be replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are commonly used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various reduced amine derivatives.
Applications De Recherche Scientifique
Chemistry: n-(3-Fluorophenethyl)propan-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions .
Biology: In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways .
Medicine: Its structure can be modified to create drugs with specific therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of n-(3-Fluorophenethyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in its structure can influence its binding affinity and specificity. The compound may act as an agonist or antagonist, depending on the target and context .
Comparaison Avec Des Composés Similaires
Fluoxetine: An antidepressant that shares a similar structural motif with n-(3-Fluorophenethyl)propan-1-amine.
Propylamine: A simple primary amine with a similar backbone but lacking the fluorine and phenethyl groups.
Uniqueness: this compound is unique due to the presence of the fluorine atom and the phenethyl group. These features confer specific chemical and biological properties that distinguish it from other amines. The fluorine atom can enhance the compound’s stability and binding affinity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C11H16FN |
|---|---|
Poids moléculaire |
181.25 g/mol |
Nom IUPAC |
N-[2-(3-fluorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-2-7-13-8-6-10-4-3-5-11(12)9-10/h3-5,9,13H,2,6-8H2,1H3 |
Clé InChI |
ZIUJDDJUZGZVOO-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


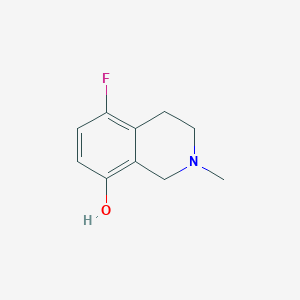

![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)

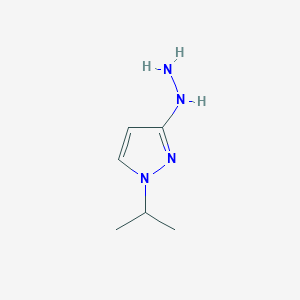
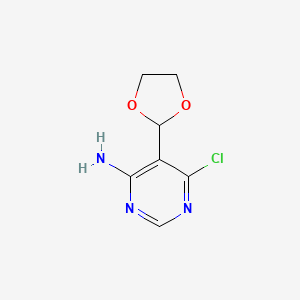
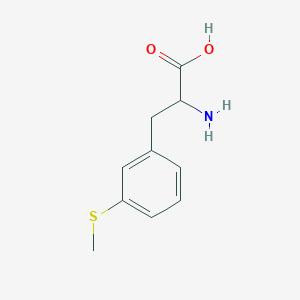
![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
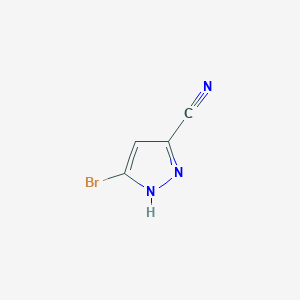
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
